7-Bromo-4-chloro-1H-indazole
Description
The Significance of Indazole Heterocycles in Medicinal Chemistry
Indazole, a fused ring system composed of a benzene (B151609) ring and a pyrazole (B372694) ring, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This is due to the ability of its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov
Indazole-containing compounds have been successfully developed into drugs for various therapeutic applications, including:
Anti-inflammatory agents researchgate.net
Antitumor and anticancer drugs nih.govnih.govhuji.ac.il
Antiviral agents, including anti-HIV treatments nih.govresearchgate.net
Antidepressants and antipsychotics nih.govhuji.ac.il
Antihypertensive medications huji.ac.il
The versatility of the indazole ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its efficacy and selectivity for a specific biological target. researchgate.net The introduction of halogen atoms, as seen in 7-Bromo-4-chloro-1H-indazole, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with proteins, making such compounds highly valuable in drug discovery.
Overview of this compound as a Key Intermediate in Drug Synthesis
The most prominent application of this compound is as a heterocyclic fragment for the synthesis of Lenacapavir. mdpi.comresearchgate.netresearchgate.netnih.gov Lenacapavir is a first-in-class, potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. nih.govchemrxiv.orgnih.gov It disrupts multiple stages of the viral life cycle and is a vital treatment option for patients with multidrug-resistant HIV-1 infections. nih.gov
Specifically, the amine derivative, 7-bromo-4-chloro-1H-indazol-3-amine, which is synthesized from the title compound's precursors, is the direct building block used in constructing the complex architecture of Lenacapavir. mdpi.comresearchgate.netchemrxiv.orgsemanticscholar.org The development of practical and scalable synthetic routes to this key indazole intermediate is essential for the large-scale production of Lenacapavir. researchgate.netnih.govchemrxiv.org Recent research has focused on creating more efficient and economical syntheses starting from inexpensive materials like 2,6-dichlorobenzonitrile (B3417380). mdpi.comnih.govsemanticscholar.org These improved methods aim to produce the intermediate in high yield and purity without the need for costly purification techniques like column chromatography, demonstrating the compound's industrial significance. researchgate.netresearchgate.net
Current Research Landscape and Gaps
The current research landscape for this compound is highly concentrated on process development and optimization for its use in Lenacapavir synthesis. mdpi.comresearchgate.netnih.govsemanticscholar.org Numerous recent publications describe novel and practical methods for synthesizing its 3-amino derivative, emphasizing regioselective bromination and cyclization steps to maximize yield and facilitate scale-up. mdpi.comsemanticscholar.org This intense focus underscores the compound's established importance as a pharmaceutical intermediate.
However, this targeted research also reveals a significant gap: the exploration of this compound's potential beyond its role in Lenacapavir is not extensively documented. Given the wide range of biological activities associated with other substituted indazoles, it is plausible that this compound and its direct derivatives could possess unique therapeutic properties of their own. nih.govaustinpublishinggroup.com There is a lack of in-depth studies on its specific biological activity profile, its potential as a scaffold for other drug discovery programs, or its application in other fields like materials science, where halogenated heterocycles can be of interest. Future research could therefore fruitfully explore the broader chemical reactivity and biological potential of this specific halogenated indazole.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKZBMLAMVPTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646731 | |
| Record name | 7-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-88-7 | |
| Record name | 7-Bromo-4-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Bromo 4 Chloro 1h Indazole
Regioselective Synthesis Strategies
Achieving specific substitution patterns on the indazole core is a primary challenge in its synthesis. Regioselective strategies are therefore critical to avoid the formation of undesired isomers and to ensure high yields of the target compound. nih.gov An effective approach involves a sequential introduction of substituents onto a precursor molecule before the final ring-forming reaction. mdpi.com
Two-Step Synthetic Sequences from 2,6-Dichlorobenzonitrile (B3417380)
The first key step is the regioselective bromination of 2,6-dichlorobenzonitrile. chemrxiv.org The goal is to introduce a bromine atom specifically at the C-3 position of the benzene (B151609) ring (which becomes the C-7 position of the final indazole product). Various brominating agents and conditions have been explored to optimize this transformation. nih.gov While molecular bromine (Br₂) was investigated, it led to the undesirable hydration of the nitrile group to an amide. nih.gov
N-Bromosuccinimide (NBS) was identified as the optimal reagent for this electrophilic aromatic substitution. nih.gov The reaction conditions were fine-tuned to maximize the yield and purity of the desired product, 3-bromo-2,6-dichlorobenzonitrile (B3239784). Optimal conditions were found to be the use of 1.07 equivalents of NBS in the presence of 10 equivalents of 96% sulfuric acid at 25 °C for 18 hours. nih.govsmolecule.com These conditions furnished the target compound in over 93% purity (as measured by Area %), effectively minimizing side reactions like over-bromination or nitrile hydration. nih.gov Using other acids like trifluoroacetic acid or acetic acid resulted in no reaction. nih.gov This optimized protocol has been successfully scaled to produce quantities ranging from 25 to 300 grams, yielding the product with 95-96% purity after precipitation and filtration. nih.govresearchgate.net
Table 1: Optimization of Bromination of 2,6-Dichlorobenzonitrile
| Entry | Brominating Reagent (eq.) | Acid (eq.) | Temperature (°C) | Time (h) | Product Purity (A%)* | Notes |
|---|---|---|---|---|---|---|
| 1 | Br₂ (1.1) | 96% H₂SO₄ (10) | 25 | 18 | N/A | Hydration of nitrile group observed. nih.gov |
| 2 | NBS (1.1) | 96% H₂SO₄ (10) | 25 | 18 | >90 | Some over-bromination observed. nih.gov |
| 3 | NBS (1.07) | 96% H₂SO₄ (10) | 25 | 18 | >93 | Optimal conditions for scale-up. nih.gov |
| 4 | NBS (1.07) | 96% H₂SO₄ (11) | 25 | 18 | ~94 | Only 1 A% improvement over 10 eq. H₂SO₄. nih.gov |
| 5 | NBS (1.07) | TFA | 25 | 18 | 0 | No reaction. nih.gov |
| 6 | NBS (1.07) | Acetic Acid | 25 | 18 | 0 | No reaction. nih.gov |
\Purity of 3-bromo-2,6-dichlorobenzonitrile in the crude reaction mixture reported as Area % by GCMS. nih.gov*
The second step is the cyclization of the brominated intermediate, 3-bromo-2,6-dichlorobenzonitrile, with hydrazine (B178648) to form the 7-bromo-4-chloro-1H-indazole ring system. nih.govchemrxiv.org This reaction is a critical heterocycle formation step that proceeds via a regioselective condensation. mdpi.com The reaction of a substituted 2-halobenzonitrile with hydrazine is a common method for constructing 3-aminoindazoles. The regioselectivity of this cyclization is influenced by the subtle electronic and steric differences between the two chlorine atoms on the ring. mdpi.com While the precise mechanistic details are not fully elucidated, the reaction is believed to proceed through either an initial nucleophilic aromatic substitution (SNAr) by hydrazine, followed by an intramolecular attack on the nitrile group, or the reverse sequence. mdpi.com
Optimization of Reaction Conditions for Large-Scale Production
For the synthesis to be industrially viable, optimization for large-scale production is essential. chemrxiv.orgresearchgate.net This involves selecting cost-effective and environmentally benign solvents, minimizing reagent quantities, and ensuring high conversion and yield without the need for complex purification methods. nih.gov The developed two-step synthesis of the this compound framework has been successfully demonstrated on hundred-gram scales, indicating its potential for economical, large-scale manufacturing. nih.govnih.gov
Solvent choice plays a crucial role in the heterocycle formation step. nih.gov A screening of various solvents was conducted to find the optimal medium for the reaction between 3-bromo-2,6-dichlorobenzonitrile and hydrazine. nih.gov Among the solvents tested, 2-Methyltetrahydrofuran (2-MeTHF) was identified as a superior choice, affording a higher ratio of the desired regioisomer. nih.gov 2-MeTHF was selected for further optimization and scale-up due to its favorable properties; it is water-immiscible, which simplifies workup, and can be easily recycled, aligning with green chemistry principles. nih.gov A solvent volume screen determined that using 5 volumes of 2-MeTHF resulted in over 99% conversion of the starting material. nih.gov
The amount of hydrazine used in the cyclization step is a critical parameter affecting reaction efficiency. nih.gov The equivalents of hydrazine hydrate (B1144303) were systematically investigated to determine the optimal concentration for the transformation. nih.gov It was discovered that using 4 equivalents of hydrazine hydrate led to a conversion rate of over 98% for the brominated starting material. nih.gov The optimized conditions for the cyclization step on a larger scale were therefore established as using 4 equivalents of hydrazine hydrate with 1.2 equivalents of sodium acetate (B1210297) in 5 volumes of 2-MeTHF at an internal temperature of 95 °C. nih.gov
Table 2: Optimization of Cyclization to form the Indazole Ring
| Entry | Solvent | Hydrazine Hydrate (eq.) | Temperature (°C) | Starting Material Conversion (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethanol | 4 | 95 | <90 | Lower regioselectivity. nih.gov |
| 2 | DIPEA | 4 | 95 | N/A | Afforded a higher ratio of the desired regioisomer. nih.gov |
| 3 | 2-MeTHF | 2 | 95 | <95 | Incomplete conversion. nih.gov |
| 4 | 2-MeTHF | 3 | 95 | ~97 | Good conversion. nih.gov |
| 5 | 2-MeTHF | 4 | 95 | >98 | Optimal hydrazine equivalents. nih.gov |
Temperature and Reaction Time Optimization
The optimization of temperature and reaction time is critical in the synthesis of this compound and its precursors to maximize yield and purity while minimizing side reactions. A key transformation is the bromination of 2,6-dichlorobenzonitrile to yield 3-bromo-2,6-dichlorobenzonitrile, a direct precursor.
Initial studies on this bromination revealed that temperature control is crucial. Using N-Bromosuccinimide (NBS) in sulfuric acid, elevating the reaction temperature resulted in undesirable side reactions, including the hydration of the nitrile group and over-bromination. mdpi.com Conversely, lowering the temperature to 0°C or -10°C led to poor conversion rates. mdpi.com The optimal conditions were identified as maintaining a temperature of 25°C for a duration of 18 hours, which successfully yielded the desired product with high purity. mdpi.comsmolecule.com
The subsequent cyclization step, which converts 3-bromo-2,6-dichlorobenzonitrile into 7-bromo-4-chloro-1H-indazol-3-amine using hydrazine hydrate, was also optimized. This reaction was effectively carried out at an internal temperature of 95°C for 18 hours in a Parr reactor. nih.gov
Table 1: Optimization of Bromination of 2,6-dichlorobenzonitrile
| Entry | Reagent | Temperature (°C) | Time (h) | Outcome |
|---|---|---|---|---|
| 1 | NBS (1.2 eq), 96% H₂SO₄ | 50 | 18 | Increased hydration of nitrile and over-bromination |
| 2 | NBS (1.2 eq), 96% H₂SO₄ | 0 to -10 | 18 | Lower conversion and low product purity mdpi.com |
Alternative Synthetic Routes and Precursors
Comparison with Syntheses from 3-Bromo-6-chloro-2-fluorobenzonitrile (B2696780)
A prominent synthetic route to the this compound core involves the use of 3-bromo-6-chloro-2-fluorobenzonitrile as a starting material. nih.gov In this established method, the precursor reacts with hydrazine in what is described as an SNAr (Nucleophilic Aromatic Substitution) reaction to produce the 3-aminoindazole derivative in a high yield of 90%. researchgate.net
However, recent research has focused on more cost-effective and readily available precursors. mdpi.comresearchgate.netchemrxiv.orgnih.govresearchgate.net A newer, practical synthesis begins with the inexpensive starting material 2,6-dichlorobenzonitrile. mdpi.comresearchgate.netchemrxiv.orgnih.gov This alternative route involves a two-step process:
Regioselective Bromination : 2,6-dichlorobenzonitrile is first brominated to produce 3-bromo-2,6-dichlorobenzonitrile. mdpi.com
Cyclization : The resulting intermediate is then reacted with hydrazine to form the final 7-bromo-4-chloro-1H-indazol-3-amine. mdpi.com
Process Chemistry and Scalability
The development of a robust and scalable synthesis for this compound is essential for its industrial application. Research has emphasized creating cost-effective, sustainable, and efficient processes that can be implemented on a large scale.
Elimination of Chromatography in Purification Processes
A key achievement in enhancing the scalability and cost-effectiveness of the synthesis is the complete elimination of column chromatography for purification. mdpi.comresearchgate.netchemrxiv.orgnih.govresearchgate.net Chromatographic purification is often a bottleneck in large-scale production due to high solvent consumption, time requirements, and cost.
In the newer synthetic route, the desired product, 7-bromo-4-chloro-1H-indazol-3-amine, is successfully purified through recrystallization. nih.gov Researchers identified an optimal binary solvent system of methanol (B129727) and water (MeOH/H₂O, 80/20 v/v) for this purpose. nih.gov This method effectively separates the desired isomer from reaction impurities and regioisomers. nih.gov The successful implementation of this non-chromatographic purification process on hundred-gram scale reactions marks a critical step towards a more practical and economically viable manufacturing process. mdpi.comnih.govresearchgate.netchemrxiv.org
Table 2: Purification Method Comparison
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | High purity separation of complex mixtures. | Costly, time-consuming, large solvent waste, difficult to scale. dss.go.th |
Environmental Impact Assessments of Synthetic Routes (Green Chemistry Principles)
The development of a new synthesis for 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile aligns with several key principles of green chemistry. researchgate.net While a formal environmental impact assessment has not been published, the methodology inherently incorporates greener practices compared to traditional synthetic routes.
Key green chemistry aspects of the new synthesis include:
Cost-Effectiveness and Atom Economy : The use of inexpensive raw materials like 2,6-dichlorobenzonitrile improves the economic viability, a factor often linked to sustainable practices. mdpi.comresearchgate.netchemrxiv.orgnih.govresearchgate.net
Waste Prevention : The most significant green improvement is the elimination of column chromatography for purification. mdpi.comresearchgate.netchemrxiv.orgnih.gov This drastically reduces the generation of solvent waste, which is a primary goal of green chemistry.
Safer Chemistry : The optimized bromination process was developed to be more practical and safer, avoiding the potential safety issues associated with extremely exothermic reactions that can occur under non-optimized conditions. mdpi.com
Use of Safer Solvents : The purification process utilizes water and methanol for recrystallization, and the reaction itself can be run in 2-MeTHF, which is considered a greener solvent alternative. nih.gov The work-up involves precipitating the product in ice-cold water, further reducing the reliance on organic solvents for isolation. mdpi.com
These strategic modifications contribute to a more sustainable and environmentally conscious synthesis suitable for large-scale industrial production. researchgate.net
Mechanistic Investigations of Indazole Formation
The formation of the indazole ring in the synthesis of this compound derivatives has been the subject of mechanistic studies. A key reaction involves the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine to form 7-bromo-4-chloro-1H-indazol-3-amine. nih.govchemrxiv.org
Two primary mechanistic pathways are considered plausible for this transformation, as illustrated in the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine. chemrxiv.org
Path 1: SNAr followed by Intramolecular Cyclization: This pathway begins with a nucleophilic aromatic substitution (SNAr) where hydrazine attacks one of the chlorine atoms on the benzene ring. This is followed by an intramolecular cyclization involving the nitrile group to form the pyrazole (B372694) ring of the indazole system.
Path 2: Hydrazine Attack on the Cyano Group followed by Intramolecular SNAr: In this alternative mechanism, the initial step is the nucleophilic attack of hydrazine on the carbon atom of the cyano group. The subsequent step is an intramolecular SNAr reaction where the newly formed nitrogen nucleophile displaces a chlorine atom to close the ring. chemrxiv.org
It is proposed that in the solvent 2-MeTHF, the second pathway is dominant. The intermediate formed after the initial attack on the cyano group is thought to favor the intramolecular SNAr at the C1 position, potentially influenced by the inductive effect of the ortho-bromine atom, leading to the formation of the desired 7-bromo-4-chloro-1H-indazol-3-amine. chemrxiv.org
Broader mechanistic studies on indazole synthesis reveal the complexity and tunability of these reactions. For instance, the alkylation of the indazole nitrogen (N1 vs. N2) is a significant challenge, often yielding a mixture of regioisomers. nih.gov The outcome can be influenced by reaction conditions, with thermodynamic control sometimes favoring the formation of the more stable N1-alkylated product. rsc.org Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity, suggesting that chelation mechanisms or other non-covalent interactions can direct the substitution to either the N1 or N2 position. nih.gov
Furthermore, various catalytic systems have been developed for indazole synthesis, including palladium and copper-catalyzed reactions. organic-chemistry.orgnih.gov These methods often involve intramolecular C-N bond formation. nih.gov Mechanistic investigations in these systems are crucial for optimizing reaction conditions and expanding the scope of accessible indazole derivatives. For example, in some rhodium-catalyzed syntheses of 2H-indazoles, it was found that the aldehyde-insertion step in the catalytic cycle was irreversible. nih.gov
The table below summarizes the exploration of different brominating agents for the synthesis of a key precursor, 3-bromo-2,6-dichlorobenzonitrile, which is essential for one of the synthetic routes to the target indazole framework. nih.gov
Table 1: Investigation of Brominating Reagents for the Synthesis of 3-bromo-2,6-dichlorobenzonitrile
| Brominating Reagent | Conditions | Observations | Reference |
|---|---|---|---|
| Br₂ | Elevated Temperatures | Resulted in the hydration of the cyano group to an amide and formation of more hydrolyzed side products. | nih.gov |
| N-Bromosuccinimide (NBS) | Optimized Conditions | Identified as the optimal reagent for this transformation. | nih.gov |
| Potassium bromate/Sulfuric acid | - | Exothermic reaction with potential safety issues and side reactions like over-bromination and hydrolysis of the cyano group. | chemrxiv.org |
Molecular Interactions and Biological Activity Mechanisms
Mechanism of Action as a Capsid Inhibitor
7-Bromo-4-chloro-1H-indazole is a critical heterocyclic fragment used in the synthesis of Lenacapavir, a first-in-class, potent, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid. chemrxiv.orgnih.govnih.gov The HIV-1 capsid is a protein shell that encloses the viral genome and essential enzymes, playing a vital role in multiple stages of the viral lifecycle. mdpi.comsunlencahcp.com Lenacapavir's mechanism disrupts the normal function of the HIV-1 capsid, which is essential for processes including the transport of the viral complex into the nucleus, virus assembly and release, and the formation of a new capsid core. mdpi.comsunlencahcp.com By interfering with these capsid-dependent processes, the replication of the virus is effectively blocked.
The inhibitory action of molecules derived from this indazole scaffold, such as Lenacapavir, is achieved through specific interactions with the HIV-1 capsid protein (CA). The viral capsid is composed of repeating protein subunits, called protomers, which assemble into a conical structure. Lenacapavir selectively binds to a pocket at the interface between two adjacent capsid protomer subunits. mdpi.com This binding stabilizes the capsid and interferes with both the disassembly of the capsid during the early stages of infection and the assembly of new capsids during the late stages. mdpi.com This disruption of the delicate balance of capsid stability at multiple points in the HIV-1 life cycle makes it a powerful mechanism for viral inhibition. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to create more potent and selective drugs. For indazole-based compounds, SAR studies have elucidated the critical role of various substituents and their positions on the indazole ring in determining biological activity. nih.govmdpi.com
The presence and nature of halogen substituents on a molecule can significantly influence its biological activity. In various classes of compounds, including flavonoids, moving from fluorine to iodine has been shown to enhance antibacterial properties, suggesting that atomic size can be a more dominant factor than polarity or electronic effects. nih.gov For other molecules, the affinity for proteins like human serum albumin increases with halogen substitution. researchgate.net In the case of this compound, the specific placement of bromine and chlorine atoms is a result of synthetic strategies designed to create a core structure that can be further functionalized to achieve potent antiviral activity. nih.gov Studies on other heterocyclic compounds have shown that electron-withdrawing substituents, such as halogens, can impact activity, but may also increase cytotoxicity if not balanced with other features. nih.gov
The biological activity of indazole derivatives is highly sensitive to the positioning of substituents on the heterocyclic ring system. SAR analyses of different indazole series have shown that substituents at the C4, C5, and C6 positions of the indazole scaffold can be crucial for inhibitory activity against various targets. nih.govmdpi.com For instance, the direct bromination of 4-chloro-1H-indazol-3-amine results in an undesired regioisomer, highlighting the importance of controlling substituent placement during synthesis to achieve the desired biological effect. nih.gov Similarly, in indole-based HIV-1 fusion inhibitors, the linkage position between aromatic rings was found to be critical, with alterations leading to a significant reduction in activity. nih.gov
The table below illustrates the anti-HIV activity of various indazole and related derivatives, showcasing how structural modifications impact potency.
| Compound ID | Scaffold/Class | Target | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| 5q nih.gov | Indazolyl-substituted piperidin-4-yl-aminopyrimidine | HIV-1 RT | 6.4 nM | >16 µM | 2500 |
| I-19 mdpi.com | Phenylalanine derivative (PF-74 analog) | HIV-1 CA | 2.53 µM | 107.61 µM | 42.5 |
| I-14 mdpi.com | Phenylalanine derivative (PF-74 analog) | HIV-2 CA | 2.30 µM | >189.32 µM | >82.3 |
| 6j nih.gov | Bisindole | HIV-1 gp41 | 0.2 µM | Not Reported | Not Reported |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the interactions between small molecules and their biological targets. For indazole derivatives, these methods have been used to investigate their binding modes. nih.govnih.gov For example, molecular docking has been employed to study how indazolyl-substituted compounds bind to the HIV-1 reverse transcriptase. nih.gov
In the context of capsid inhibitors, molecular docking and MD simulations have provided crucial insights into how these molecules bind to the HIV capsid protein. mdpi.com These simulations can predict the binding pose of a compound within the target's binding site and analyze the stability of the resulting complex over time. This information helps to rationalize the observed SAR and guides the design of new derivatives with improved binding affinity and potency. mdpi.com
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound concerning its detailed molecular interactions, biological activity mechanisms, pharmacokinetics, and toxicity profiles. The majority of published research focuses on a closely related derivative, 7-Bromo-4-chloro-1H-indazol-3-amine , which serves as a key intermediate in the synthesis of the antiretroviral drug Lenacapavir. chemrxiv.orgresearchgate.netchemrxiv.orgmdpi.comnih.govnih.govsemanticscholar.org
Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound in the areas outlined in the request, it is not possible to generate a detailed and informative article that adheres to the provided structure.
The available information for This compound is limited to basic chemical identifiers and general safety classifications. For instance, its CAS number is 1000341-88-7 and it is associated with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). sigmaaldrich.com However, this does not extend to the in-depth biological and pharmacological data required for the requested article.
Research on the broader class of indazole derivatives suggests their importance in medicinal chemistry, with various compounds exhibiting a wide range of biological activities. nih.govsmolecule.com However, without specific studies on this compound, any discussion of its potential molecular interactions or pharmacokinetic properties would be speculative and fall outside the scope of the provided instructions.
Therefore, we are unable to provide the requested article at this time due to the lack of specific scientific research on This compound .
The Role of this compound in Pharmaceutical Research
The landscape of modern medicine is continually shaped by the discovery and development of novel therapeutic agents. Central to this process is the field of medicinal chemistry, which focuses on the design and synthesis of new drug candidates. Within this discipline, certain molecular scaffolds serve as privileged structures, forming the foundation for a multitude of biologically active compounds. The indazole nucleus is one such scaffold, and its substituted derivatives have garnered significant attention for their diverse pharmacological potential. This article focuses specifically on the chemical compound this compound, exploring its applications in medicinal chemistry and drug discovery through the lens of preclinical development, rational drug design, and the investigation of its analogues.
Applications in Medicinal Chemistry and Drug Discovery
Investigation of Analogues and Derivatives with Modified Biological Activities
Research into Anticancer Activities of Indazole Scaffolds
The indazole core is a well-established pharmacophore in oncology. Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, have received FDA approval for the treatment of various cancers. nih.govresearchgate.net These agents primarily function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer cells. nih.govnih.gov The development of indazole derivatives as inhibitors of fibroblast growth factor receptor (FGFR), Pim kinase, aurora kinases, and Bcr-Abl are active areas of research. nih.gov
While direct studies on the anticancer activity of this compound are not extensively documented in publicly available literature, the strategic placement of halogen atoms on the indazole ring is a known strategy to modulate the biological activity of kinase inhibitors. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.
Research on other 7-substituted indazole analogues has demonstrated their potential as potent and selective kinase inhibitors. For instance, a series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the 'DFG-out' conformation of kinases like FLT3, c-Kit, and PDGFRα, which are implicated in various cancers. nih.gov Furthermore, studies on other indazole derivatives have shown that substitutions at various positions can lead to potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. nih.govresearchgate.net One study highlighted a series of indazole derivatives, with compound 2f showing significant growth inhibitory activity against several cancer cell lines and inducing apoptosis in a breast cancer cell line. nih.govrsc.org
The following table summarizes the anticancer activity of selected indazole derivatives, highlighting the diversity of substitutions and their corresponding biological effects.
| Compound | Target/Cancer Cell Line | Key Findings | Reference |
| Axitinib | VEGFR | Approved for the treatment of advanced renal cell carcinoma. | nih.gov |
| Pazopanib | Multi-kinase inhibitor | Approved for the treatment of renal cell carcinoma and soft tissue sarcoma. | nih.gov |
| Entrectinib | TRK, ROS1, ALK | Approved for the treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. | nih.gov |
| 2f (an indazole derivative) | 4T1 (breast cancer) | Inhibited cell proliferation, induced apoptosis, and suppressed tumor growth in vivo. | nih.govrsc.org |
| 3a and 3e (indole- and indazole-based aroylhydrazones) | Mycobacterium tuberculosis H37Rv | Showed excellent antimycobacterial activity with low toxicity. | researchgate.net |
This body of research underscores the importance of the indazole scaffold in the design of novel anticancer agents. The specific di-halogenation pattern of this compound presents an intriguing template for further investigation and development of new kinase inhibitors and other anticancer therapeutics.
Studies on Anti-tubercular Activity of Indazole-Containing Compounds
Tuberculosis (TB) remains a significant global health challenge, necessitating the discovery of new and effective anti-tubercular agents. The indole (B1671886) and indazole scaffolds have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. researchgate.netnih.gov
While specific studies on the anti-tubercular activity of this compound are limited, research on related compounds provides valuable insights. A study on new indole- and indazole-based aroylhydrazones revealed that some of these compounds exhibit excellent antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net Interestingly, the same study noted that indole derivatives with a bromine substituent at the 5-position showed weaker activity, suggesting that the position and nature of halogen substitution are critical for anti-tubercular efficacy. researchgate.net
Other research has focused on different heterocyclic systems with halogen substitutions. For example, a series of 4-methyl-7-substituted coumarin (B35378) derivatives were screened for their anti-tubercular activity, with some compounds showing promising results. nih.gov Similarly, novel 2,4-disubstituted thiazole (B1198619) derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. researchgate.net
These studies, although not directly involving this compound, highlight a broader strategy in medicinal chemistry where halogenated heterocyclic compounds are investigated for their potential as anti-tubercular drugs. The presence of both bromo and chloro substituents on the indazole ring of this compound makes it a candidate for future evaluation in this therapeutic area.
Neuroprotective and Cardiovascular Agent Research
The indazole nucleus is also a promising scaffold for the development of agents targeting neurological and cardiovascular diseases. Research has shown that derivatives of indazole can exhibit both neuroprotective and cardiovascular effects.
A notable example is 7-nitroindazole (B13768) , a selective inhibitor of neuronal nitric oxide synthase (nNOS). Studies have indicated that 7-nitroindazole can have neuroprotective effects and also influence cardiovascular biomarkers related to oxidative stress. nih.gov This suggests that substitution at the 7-position of the indazole ring is a key determinant of its biological activity in these areas.
Furthermore, a comprehensive review on indazole derivatives in cardiovascular diseases highlighted that a 7-chloro-substituted indazole derivative exhibited higher cardiovascular activity. nih.govnih.gov This finding is particularly relevant to this compound, as it shares the 7-chloro substitution pattern. While the additional bromine at the 4-position would modulate its properties, the known activity of 7-chloro indazoles provides a strong rationale for investigating this compound and its derivatives for potential cardiovascular applications.
In the realm of neuroprotection, research into other heterocyclic structures also provides context. For instance, a new family of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making them of interest for the treatment of Alzheimer's disease. nih.gov
The following table summarizes the activities of selected indazole derivatives in neuroprotective and cardiovascular research.
| Compound | Biological Target/Activity | Therapeutic Area | Reference |
| 7-Nitroindazole | Neuronal nitric oxide synthase (nNOS) inhibitor | Neuroprotection, Cardiovascular | nih.gov |
| 7-Chloro-indazole derivative | High cardiovascular activity | Cardiovascular | nih.govnih.gov |
Given the established neuroprotective and cardiovascular activities of 7-substituted indazoles, this compound represents a promising starting point for the design of novel therapeutic agents for these complex diseases.
Role as a Building Block for Complex Pharmaceutical Molecules
One of the most significant and well-documented applications of a derivative of this compound is its role as a key building block in the synthesis of complex pharmaceutical molecules. Specifically, 7-Bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the practical synthesis of Lenacapavir .
Lenacapavir is a potent, first-in-class, long-acting HIV-1 capsid inhibitor. Its novel mechanism of action, which disrupts the HIV-1 capsid, makes it a groundbreaking therapy for the treatment of HIV-1 infection, particularly in heavily treatment-experienced individuals with multi-drug resistant virus.
The synthesis of Lenacapavir involves the use of 7-Bromo-4-chloro-1H-indazol-3-amine as a heterocyclic fragment. The development of an efficient and scalable synthetic route to this intermediate is therefore of critical importance for the production of this vital anti-HIV therapeutic.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 7-Bromo-4-chloro-1H-indazole, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis of halogenated indazoles typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, bromination and chlorination steps may require controlled temperatures (0–5°C) and catalysts like Pd(PPh₃)₄ to enhance regioselectivity . Reaction yields (e.g., 73% for analogous compounds) depend on solvent polarity, stoichiometry of halogenating agents, and purification techniques such as column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- FTIR : Look for C-Br and C-Cl stretching vibrations at ~590 cm⁻¹ and ~745 cm⁻¹, respectively. Aromatic C-H bending appears near 715–763 cm⁻¹ .
- ¹H NMR : Aromatic protons resonate between δ 7.36–8.35 ppm, with splitting patterns indicating substitution positions .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 222.12 for related structures) confirm molecular weight .
Q. What solubility and stability considerations are relevant for handling this compound in laboratory settings?
- Methodological Answer : Halogenated indazoles are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged light exposure. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent decomposition. Monitor purity via HPLC (>95%) and track degradation using TLC .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the halogenation of indazole derivatives to synthesize this compound?
- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing groups directing halogens to specific positions). Computational tools like DFT calculations predict reactive sites, while directing groups (e.g., nitro or methoxy) can temporarily occupy undesired positions . Optimize reaction conditions using kinetic vs. thermodynamic control (e.g., low temperature for kinetic products) .
Q. What computational strategies predict the binding affinity and pharmacokinetic properties of this compound in drug discovery?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., EGFR). ADMET analysis using SwissADME predicts bioavailability, blood-brain barrier penetration, and toxicity. Validate predictions with in vitro cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines) .
Q. How should discrepancies between experimental and theoretical spectral data be resolved for halogenated indazoles?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR, X-ray crystallography). For conflicting FTIR/NMR results, consider isotopic labeling or variable-temperature NMR to clarify dynamic effects. Compare computational simulations (e.g., Gaussian for IR frequencies) with experimental data to identify artifacts .
Q. What strategies ensure the stability of this compound in long-term biological assays?
- Methodological Answer : Use stabilizing buffers (e.g., PBS with 0.1% BSA) and avoid freeze-thaw cycles. Monitor stability via LC-MS over 24–72 hours. For in vivo studies, employ pro-drug formulations or encapsulation (e.g., liposomes) to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
